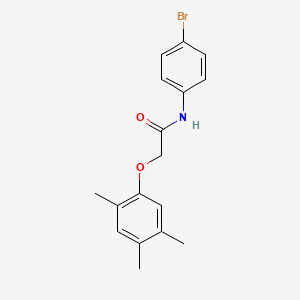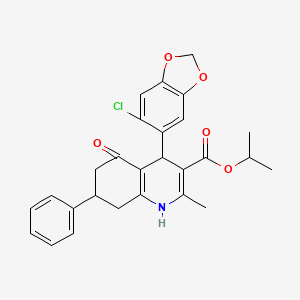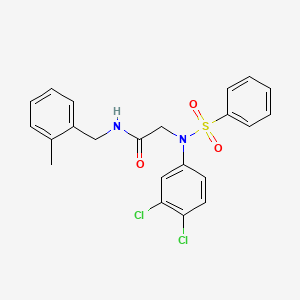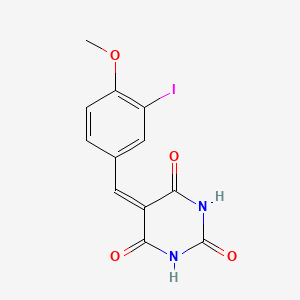
N-(4-bromophenyl)-2-(2,4,5-trimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-2-(2,4,5-trimethylphenoxy)acetamide, also known as BPTA, is a chemical compound that has been studied for its potential applications in scientific research. This compound is synthesized through a specific method and has been shown to have various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-(2,4,5-trimethylphenoxy)acetamide involves its interaction with specific ion channels and receptors in the body. N-(4-bromophenyl)-2-(2,4,5-trimethylphenoxy)acetamide has been shown to bind to the TRPM8 ion channel, which is involved in various physiological processes, including pain sensation and thermoregulation. N-(4-bromophenyl)-2-(2,4,5-trimethylphenoxy)acetamide has also been shown to interact with the androgen receptor, which is involved in the development and progression of prostate cancer.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-(2,4,5-trimethylphenoxy)acetamide has been shown to have various biochemical and physiological effects, including the modulation of ion channel activity, inhibition of cancer cell growth, and regulation of androgen receptor signaling. Additionally, N-(4-bromophenyl)-2-(2,4,5-trimethylphenoxy)acetamide has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the development of new pain medications.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-bromophenyl)-2-(2,4,5-trimethylphenoxy)acetamide in lab experiments is its high purity levels, which ensure accurate and reproducible results. Additionally, N-(4-bromophenyl)-2-(2,4,5-trimethylphenoxy)acetamide has been shown to have a relatively low toxicity profile, making it a safer alternative to other chemical compounds. However, one limitation of using N-(4-bromophenyl)-2-(2,4,5-trimethylphenoxy)acetamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental conditions.
Future Directions
There are several future directions for the study of N-(4-bromophenyl)-2-(2,4,5-trimethylphenoxy)acetamide, including the development of new treatments for neurological disorders, cancer, and pain. Additionally, further research is needed to fully understand the mechanism of action of N-(4-bromophenyl)-2-(2,4,5-trimethylphenoxy)acetamide and its potential interactions with other ion channels and receptors in the body. Furthermore, the development of new synthesis methods for N-(4-bromophenyl)-2-(2,4,5-trimethylphenoxy)acetamide could improve its availability and reduce the cost of research.
Synthesis Methods
The synthesis of N-(4-bromophenyl)-2-(2,4,5-trimethylphenoxy)acetamide involves the reaction of 4-bromoaniline with 2,4,5-trimethylphenol in the presence of a base, followed by the addition of acetic anhydride to form the final product. This method has been optimized to produce high yields of N-(4-bromophenyl)-2-(2,4,5-trimethylphenoxy)acetamide with purity levels suitable for scientific research applications.
Scientific Research Applications
N-(4-bromophenyl)-2-(2,4,5-trimethylphenoxy)acetamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(4-bromophenyl)-2-(2,4,5-trimethylphenoxy)acetamide has been shown to modulate the activity of certain ion channels, which could lead to the development of new treatments for neurological disorders. In cancer research, N-(4-bromophenyl)-2-(2,4,5-trimethylphenoxy)acetamide has been studied for its potential to inhibit the growth of cancer cells, making it a promising candidate for the development of new anticancer drugs. Additionally, N-(4-bromophenyl)-2-(2,4,5-trimethylphenoxy)acetamide has been used in drug discovery as a tool for identifying new drug targets and screening potential drug candidates.
properties
IUPAC Name |
N-(4-bromophenyl)-2-(2,4,5-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-11-8-13(3)16(9-12(11)2)21-10-17(20)19-15-6-4-14(18)5-7-15/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWLULIOFGCXKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)OCC(=O)NC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,7-dimethyl-10-(3-nitrophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5034799.png)
![6-({[4-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5034803.png)

![N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B5034814.png)
![ethyl 4-(2-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B5034819.png)
![3-chloro-N-cyclopentyl-4-({1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5034827.png)
![1-ethoxy-2-[3-(2-methylphenoxy)propoxy]benzene](/img/structure/B5034832.png)
![(4-tert-butylcyclohexyl){1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine](/img/structure/B5034843.png)


![methyl 4-[5-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}methyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B5034859.png)
![7-benzoyl-11-(5-methyl-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5034875.png)